
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one is a complex organic compound with a unique structure that includes a hydroxypropan-2-yl group and a dimethyloctahydronaphthalenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of diethyl oxalate and ethyl chloroacetate as starting materials. The reaction proceeds through a series of steps including condensation, hydrolysis, esterification, and Grignard reactions . The final product is purified using acid-base treatment to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the dimethyloctahydronaphthalenone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
- 17-[2-hydroxy-3-(2-hydroxypropan-2-yl)cyclopentyl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cyclopropane-containing natural products
Uniqueness
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydroxypropan-2-yl group and a dimethyloctahydronaphthalenone core sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
13065-22-0 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h10-12,17H,5-9H2,1-4H3 |
InChIキー |
CUDHRTAOLMZZFB-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC(CCC2(CCC1=O)C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



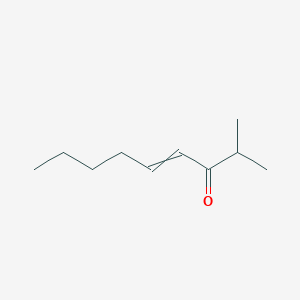

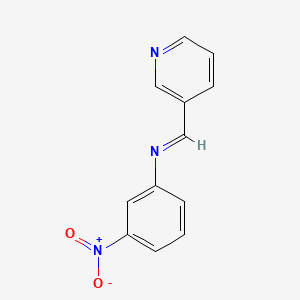

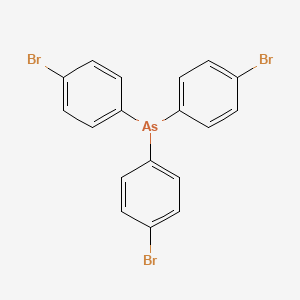
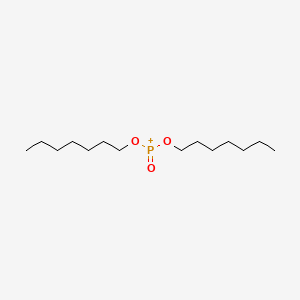
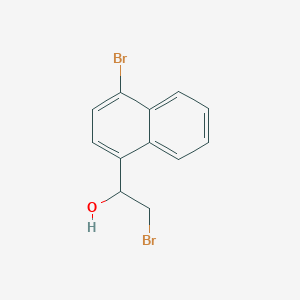

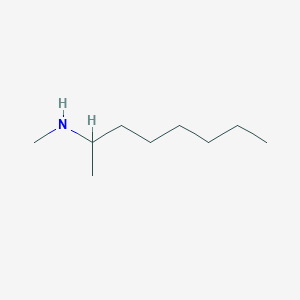



![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
